Benzyl octyl adipate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to benzyl octyl adipate involves catalytic reactions. For instance, the methoxycarbonylation of alkynes catalyzed by palladium complexes can produce α,β-unsaturated esters or α,ω-diesters under certain conditions, which are structurally related to benzyl octyl adipate (Núñez Magro et al., 2010). Additionally, cellulose esters containing adipates can be synthesized via the reaction with benzyl monoester of adipoyl chloride, leading to derivatives with potential for various applications (Kar et al., 2011).
Molecular Structure Analysis
Understanding the molecular structure of benzyl octyl adipate and related compounds is crucial for their application. Studies on similar molecules have shown that the molecular structure can significantly impact the material's properties. For example, benzo[1,2-b:4,5-b']dichalcogenophenes exhibit completely planar molecular structures, influencing their physicochemical properties (Takimiya et al., 2005).
Chemical Reactions and Properties
Benzyl octyl adipate and related compounds undergo various chemical reactions, which can modify their properties. For example, the hydrogen bond-directed assembly of silsesquioxanes demonstrates how functional groups can lead to the formation of ordered networks, potentially applicable to benzyl octyl adipate derivatives (Voisin et al., 2017).
Physical Properties Analysis
The physical properties of benzyl octyl adipate and similar compounds depend on their molecular structure. For instance, octakis(2-benzyloxyethylsulfanyl) copper (II) phthalocyanine exhibits liquid crystalline properties due to its benzyl-terminated side chains with thioether links, suggesting potential similarities in the physical properties of benzyl octyl adipate derivatives (Minch et al., 2005).
Chemical Properties Analysis
The chemical properties of benzyl octyl adipate can be inferred from related compounds. For instance, the study of ruthenium(II) carbonyl complexes with benzhydrazone ligands shows how the introduction of specific functional groups can enhance the reactivity and catalytic efficiency, which could be relevant for understanding the reactivity of benzyl octyl adipate derivatives (Prabhu & Ramesh, 2012).
Scientific Research Applications
Application in Environmental Science and Pollution Research
- Specific Scientific Field: Environmental Science and Pollution Research .
- Summary of the Application: Benzyl octyl adipate is used in the study of phthalate acid esters (PAEs), which are widely used as plasticizers to impart plastic flexibility in various industrial applications . In this context, Benzyl octyl adipate is one of the seven phthalates determined in paper cups using gas chromatography–mass spectrometry (GC-MS) .
- Methods of Application or Experimental Procedures: The content of seven phthalates, including Benzyl octyl adipate, were determined in paper cups using gas chromatography–mass spectrometry (GC-MS) . The potential migration of these seven phthalates from paper cups into various food stimulants under different conditions was evaluated .
- Results or Outcomes: The levels of dibutyl phthalate (DBP), di- (2-ethylhexyl) adipate (DEHA), di-2-ethylhexyl phthalate (DEHP), and di-n-octyl phthalate (DNOP) were determined . In the migration test, DEHA was released to 50% ethanol and n-heptane in a time-dependent manner and the maximum migration levels were 65.62±3.61 and 95.56±19.76 μg/L, respectively . The release of other phthalates was very low or negligible .
Application in Polymer Additives
- Specific Scientific Field: Polymer Science .
- Summary of the Application: Benzyl octyl adipate, also known as Adimoll BO, is used as a plasticizer in various polymers . It is compatible with PVC, NBR, SBR, CR, EVM, CR, EPM, nitro- and ethylcellulose, polystyrene and natural rubber .
- Methods of Application or Experimental Procedures: Benzyl octyl adipate is added to the polymer during the manufacturing process to increase its flexibility . It is particularly beneficial to use it when very good low-temperature resistance and light stability are required, together with high elasticity .
- Results or Outcomes: The addition of Benzyl octyl adipate improves the properties of the polymer, making it more flexible and resistant to low temperatures . It also enhances the light stability and elasticity of the polymer .
Application in Chemical Synthesis
- Specific Scientific Field: Chemical Synthesis .
- Summary of the Application: Benzyl octyl adipate is used in the synthesis of various chemical compounds . It is often used as a starting material or intermediate in the synthesis of other chemicals .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular chemical synthesis process . Typically, Benzyl octyl adipate would be combined with other reactants under controlled conditions to produce the desired chemical compound .
Application in Polymer Manufacturing
- Specific Scientific Field: Polymer Manufacturing .
- Summary of the Application: Benzyl octyl adipate, also known as Adimoll BO, is used as a plasticizer in various polymers . It is compatible with PVC, NBR, SBR, CR, EVM, CR, EPM, nitro- and ethylcellulose, polystyrene and natural rubber .
- Methods of Application or Experimental Procedures: Benzyl octyl adipate is added to the polymer during the manufacturing process to increase its flexibility . It is particularly beneficial to use it when very good low-temperature resistance and light stability are required, together with high elasticity .
- Results or Outcomes: The addition of Benzyl octyl adipate improves the properties of the polymer, making it more flexible and resistant to low temperatures . It also enhances the light stability and elasticity of the polymer .
Application in Chemical Synthesis
- Specific Scientific Field: Chemical Synthesis .
- Summary of the Application: Benzyl octyl adipate is used in the synthesis of various chemical compounds . It is often used as a starting material or intermediate in the synthesis of other chemicals .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular chemical synthesis process . Typically, Benzyl octyl adipate would be combined with other reactants under controlled conditions to produce the desired chemical compound .
Safety And Hazards
Benzyl octyl adipate has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
6-O-benzyl 1-O-octyl hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-2-3-4-5-6-12-17-24-20(22)15-10-11-16-21(23)25-18-19-13-8-7-9-14-19/h7-9,13-14H,2-6,10-12,15-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECACTMEFWAFRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184896 | |
Record name | Benzyl octyl adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl octyl adipate | |
CAS RN |
3089-55-2 | |
Record name | 1-Octyl 6-(phenylmethyl) hexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3089-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl octyl adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003089552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl octyl adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl octyl adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL OCTYL ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR5CLK3Y44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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